4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-
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Overview
Description
7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4H-chromen-4-one.
Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting 7-benzyloxy-4H-chromen-4-one is then oxidized to form 7-benzyloxy-4-oxo-4H-chromene-2-carboxylic acid.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene ring or the carboxamide group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or hydrogen peroxide in alkaline conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromene derivatives .
Scientific Research Applications
7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of monoamine oxidase B (MAO-B). It binds selectively to the active site of MAO-B, preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition reduces the production of reactive oxygen species (ROS) and helps in managing neurodegenerative conditions. The selectivity towards MAO-B over MAO-A is attributed to the steric and electronic properties of the benzyloxy group .
Comparison with Similar Compounds
- 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison:
- 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Similar in structure but with additional methyl groups, which may affect its biological activity and selectivity.
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Contains an aminomethyl group, which provides different pharmacological properties, including potential multi-target inhibition for Alzheimer’s disease .
Uniqueness: 7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific inhibition of MAO-B and its potential therapeutic applications in neurodegenerative diseases. Its unique structure allows for selective binding and reduced side effects compared to other inhibitors .
Properties
CAS No. |
33549-93-8 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-oxo-7-phenylmethoxychromene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4/c18-17(20)16-9-14(19)13-7-6-12(8-15(13)22-16)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20) |
InChI Key |
MQAQREONYKDKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)N |
Origin of Product |
United States |
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